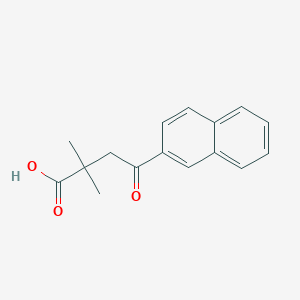
2-(4-Methylbenzoyl)oxazole
Übersicht
Beschreibung
“2-(4-Methylbenzoyl)oxazole” is a chemical compound with the CAS Number: 898759-59-6. It has a molecular weight of 187.2 and its IUPAC name is (4-methylphenyl)(1,3-oxazol-2-yl)methanone .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Another method involves a copper-catalyzed [3+2] annulation/olefination cascade between readily available iodonium–phosphonium hybrid ylides and amides .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C11H9NO2 . The InChI Code for this compound is 1S/C11H9NO2/c1-8-2-4-9(5-3-8)10(13)11-12-6-7-14-11/h2-7H,1H3 .
Chemical Reactions Analysis
Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry. They are considered as the main structure of many biologically active compounds . The development of efficient and ecofriendly catalytic systems for the preparation of thiazole derivatives is a key research topic in organic synthesis .
Physical And Chemical Properties Analysis
“this compound” is a beige solid . It has a molecular weight of 187.2 and its linear formula is C11H9NO2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Formation of Oxazole Rings : A study by Luo et al. (2012) details an efficient modular synthesis of 2,4-oxazole structures, crucial in various natural products, via a [3 + 2] annulation process involving a terminal alkyne and a carboxamide using gold-catalyzed oxidation (Luo et al., 2012).
- Tautomerization Processes : Ruiz and Perandones (2009) demonstrated the transformation of oxazole molecules into heterocyclic carbenes through acid-base reactions and transmetalation to gold, revealing complex chemical behaviors of oxazoles (Ruiz & Perandones, 2009).
- Cycloaddition Reactions : Research by Suga et al. (1998) focused on the synthesis of 2,5-dihydro-1,2,4-oxadiazoles through [3 + 2] cycloadditions, involving oxazoles and nitrosobenzene derivatives, illustrating the versatility of oxazoles in synthetic chemistry (Suga et al., 1998).
Applications in Material Science
- Polyamide Synthesis : A study by Akutsu et al. (1998) developed novel aromatic polyamides containing 2-methyl-4,5-oxazolediyl structures, showcasing the application of oxazole derivatives in high-performance polymers with improved solubility and thermal properties (Akutsu et al., 1998).
Biological and Medicinal Research
- Antibacterial Agent Development : F. Reck et al. (2005) explored oxazolidinones, a class of antibacterial agents, where the oxazole structure plays a crucial role in their efficacy and safety profile (Reck et al., 2005).
- Medicinal Drug Synthesis : Zhang et al. (2018) reviewed the broad range of biological activities of oxazole compounds in medicinal drugs, emphasizing their versatility and potential as therapeutic agents (Zhang et al., 2018).
Zukünftige Richtungen
Oxazole-based molecules are becoming a significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The van Leusen reaction, based on TosMICs, is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . This suggests a promising future direction for the synthesis and study of “2-(4-Methylbenzoyl)oxazole” and other oxazole derivatives.
Eigenschaften
IUPAC Name |
(4-methylphenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)10(13)11-12-6-7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHXFYFKFOZIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642070 | |
| Record name | (4-Methylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-59-6 | |
| Record name | (4-Methylphenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















